![molecular formula C17H22N2O2 B2810786 ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 1172362-54-7](/img/structure/B2810786.png)
ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a pyrazole ring with various substituents. The exact structure would depend on the positions of these substituents on the ring .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including substitutions and additions . The exact reactions would depend on the specific compound and conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, properties such as solubility, melting point, and boiling point can vary widely among different pyrazole derivatives .Scientific Research Applications
Role in Organic Synthesis
The compound plays a significant role in organic synthesis, particularly in the formation of substituted imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
Antiviral Activity
Indole derivatives, which share a similar structure to the compound , have been found to possess antiviral activity . For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Properties
2,5-Dimethylpyrrole compounds, which are structurally similar to the compound, have demonstrated anti-inflammatory properties . They are promising starting materials in drug research due to their various biological activities .
Antihypertensive Effects
2,5-Dimethylpyrrole compounds have also been associated with antihypertensive effects . This suggests potential applications in the treatment of high blood pressure .
Antitubercular Activity
Research has indicated that 2,5-Dimethylpyrrole compounds possess antitubercular activity . This could be significant in the development of new treatments for tuberculosis .
Antibacterial Activity
Some studies have shown that indole derivatives can exhibit antibacterial activity . This suggests that the compound could potentially be used in the development of new antibacterial agents .
Anticancer Properties
Indole derivatives have been found to possess various biological activities, including anticancer properties . This suggests potential applications in cancer treatment .
Role in the Development of Functional Materials
Imidazoles, which share a similar structure to the compound, are being deployed in emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . This indicates that the compound could potentially play a role in the development of new functional materials .
Mechanism of Action
Target of Action
Similar compounds often target proteins or enzymes involved in biochemical pathways .
Mode of Action
It’s worth noting that similar aromatic compounds can undergo electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s interaction with its targets could potentially affect various biochemical pathways, leading to downstream effects .
Future Directions
properties
IUPAC Name |
ethyl 3,5-dimethyl-1-(4-propan-2-ylphenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-6-21-17(20)16-12(4)18-19(13(16)5)15-9-7-14(8-10-15)11(2)3/h7-11H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWLHHRWBATHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate |
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